molecular formula C13H14BrN5O B6448243 5-bromo-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile CAS No. 2549054-20-6

5-bromo-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile

Cat. No. B6448243
CAS RN: 2549054-20-6
M. Wt: 336.19 g/mol
InChI Key: HRPNSJYROQEJKY-UHFFFAOYSA-N
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Description

The compound “5-bromo-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile” is a complex organic molecule that contains several functional groups and rings. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and a carbonitrile group (-C≡N), which is a strong, polar and reactive group. It also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms, and an azetidine ring, which is a four-membered ring with one nitrogen atom. The presence of a bromine atom indicates that this compound could be used in various chemical reactions as a starting material .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the desired route of synthesis and the available starting materials. Typically, reactions involving the formation of rings (like the piperazine and azetidine rings in this molecule) require careful control over reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the specific conditions and reagents used. The bromine atom could be replaced in a substitution reaction, the piperazine ring could undergo reactions at the nitrogen atoms, and the carbonitrile group could react with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure and functional groups. For example, the presence of a carbonitrile group could make the compound polar and potentially increase its reactivity. The exact properties would need to be determined experimentally .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target. The compound could potentially interact with biological molecules through its various functional groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, compounds containing carbonitrile groups can be toxic and should be handled with care .

Future Directions

The future directions for research on this compound could be vast and would depend on its intended use. If it’s a potential drug, further studies could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in biological models .

properties

IUPAC Name

5-bromo-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN5O/c14-10-3-9(4-15)13(17-5-10)19-6-11(7-19)18-2-1-16-12(20)8-18/h3,5,11H,1-2,6-8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPNSJYROQEJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2CN(C2)C3=C(C=C(C=N3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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